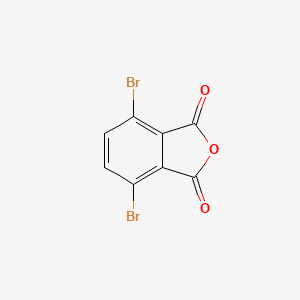3,6-Dibromophthalic Anhydride
CAS No.: 25834-16-6
Cat. No.: VC2825296
Molecular Formula: C8H2Br2O3
Molecular Weight: 305.91 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 25834-16-6 |
|---|---|
| Molecular Formula | C8H2Br2O3 |
| Molecular Weight | 305.91 g/mol |
| IUPAC Name | 4,7-dibromo-2-benzofuran-1,3-dione |
| Standard InChI | InChI=1S/C8H2Br2O3/c9-3-1-2-4(10)6-5(3)7(11)13-8(6)12/h1-2H |
| Standard InChI Key | OUAOHMOFJGFOSR-UHFFFAOYSA-N |
| SMILES | C1=CC(=C2C(=C1Br)C(=O)OC2=O)Br |
| Canonical SMILES | C1=CC(=C2C(=C1Br)C(=O)OC2=O)Br |
Introduction
Physical and Chemical Properties
3,6-Dibromophthalic anhydride is characterized by its distinctive physical and chemical properties, which make it valuable for specific applications in organic synthesis. The compound presents as a white to almost white crystalline powder with well-defined chemical parameters.
Basic Identification Parameters
The following table summarizes the key identification parameters of 3,6-dibromophthalic anhydride:
| Parameter | Value |
|---|---|
| Chemical Name | 3,6-Dibromophthalic anhydride |
| CAS Number | 25834-16-6 |
| Molecular Formula | C₈H₂Br₂O₃ |
| Molecular Weight | 305.91 g/mol |
| Appearance | White to almost white powder or crystals |
| Melting Point | 207.0-212.0°C (typically reported as 209°C) |
Structural Information
3,6-Dibromophthalic anhydride features a phthalic anhydride core structure with bromine atoms at positions 3 and 6 of the benzene ring (alternatively numbered as positions 4 and 7 in some nomenclature systems, where it may be called 4,7-dibromoisobenzofuran-1,3-dione). The structure includes a five-membered anhydride ring fused to a dibrominated benzene ring.
Physical Properties
This compound exhibits several important physical properties that influence its handling and applications:
| Property | Value |
|---|---|
| Physical State at 20°C | Solid |
| Color | White to almost white |
| Solubility | Soluble in organic solvents like tetrahydrofuran (THF) |
| Storage Requirements | Store under inert gas (argon), moisture sensitive |
| Stability | Sensitive to moisture |
| Analysis Method | Minimum Purity |
|---|---|
| Titrimetric Analysis | ≥98.0% |
| Gas Chromatography (GC) | min. 95.0% |
| Methanolysis Method | min. 98.0% |
Analytical Characteristics
Additional analytical parameters include:
| Parameter | Value/Range |
|---|---|
| Melting Point Range | 207.0 to 212.0°C |
| Appearance Specification | White to almost white powder to crystal |
| Exact Mass | 321.84800 (calculated) |
| LogP | 2.60800 (reported) |
Applications and Research Uses
3,6-Dibromophthalic anhydride serves as an important building block in organic synthesis, particularly in polymer chemistry and specialty materials development.
Polymer Synthesis
One documented application of 3,6-dibromophthalic anhydride is in the synthesis of specialized polymers. In one research example, the compound was used to create:
"4,7-dibromo-2-methylisoindoline-1,3-dione (BPD). In a round-bottom flask with a septum, 3,6-dibromophthalic anhydride (1.0 g, 3.3 mmol) was dissolved in anhydrous tetrahydrofuran (10 mL) and the solution was degassed with nitrogen at 0°C. Methylamine (2.0 mL, 33 wt% in ethanol) was slowly injected into the solution..."
This intermediate was subsequently used in the synthesis of advanced polymers with specific electronic properties.
Organic Building Block
3,6-Dibromophthalic anhydride is classified as an "Organic Building Block" in chemical catalogs, indicating its utility in constructing more complex molecular structures . The presence of the two bromine atoms provides sites for various coupling reactions, particularly:
-
Cross-coupling reactions (Suzuki, Sonogashira, etc.)
-
Metal-halogen exchange reactions
-
Nucleophilic substitution reactions
Comparison with Related Compounds
While 3,6-dibromophthalic anhydride has specific applications, it's worth noting that related compounds like 4-bromophthalic anhydride have been more extensively documented in the literature. For instance, 4-bromophthalic anhydride is noted as:
"...useful as an intermediate for the preparation of various commercial products including polymers, dyes and plasticizers. It is particularly useful in the preparation of dianhydride monomers such as oxydiphthalic dianhydride which may be polymerized with a suitable diamine to form a polyimide."
| Classification | Details |
|---|---|
| GHS Symbol | GHS07 |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation H319: Causes serious eye irritation |
Precautionary Statements
The following precautionary measures are recommended when handling this compound:
-
P264: Wash skin thoroughly after handling
-
P280: Wear protective gloves/eye protection/face protection
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
-
P332+P313: If skin irritation occurs: Get medical advice/attention
-
P337+P313: If eye irritation persists: Get medical advice/attention
| Package Size | Common Availability |
|---|---|
| 200 mg | Research quantity |
| 1 g | Standard research quantity |
| 5 g | Larger research quantity |
| Bulk quantities | Available by special order |
Price Ranges
As of April 2025, the indicative price ranges for 3,6-dibromophthalic anhydride vary significantly by quantity and supplier:
| Quantity | Approximate Price Range (USD) |
|---|---|
| 200 mg | $140-155 |
| 1 g | $477-530 |
| 5 g | $661+ |
These prices are subject to change and may vary based on purity requirements, supplier, and region .
Physical and Chemical Reactions
3,6-Dibromophthalic anhydride participates in several important chemical reactions that highlight its utility in organic synthesis.
Reaction with Amines
One well-documented reaction is the conversion to imides through reaction with amines:
"3,6-dibromophthalic anhydride (1.0 g, 3.3 mmol) was dissolved in anhydrous tetrahydrofuran (10 mL) and the solution was degassed with nitrogen at 0°C. Methylamine (2.0 mL, 33 wt% in ethanol) was slowly injected into the solution..."
This reaction produces 4,7-dibromo-2-methylisoindoline-1,3-dione, which can be further functionalized for polymer applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume